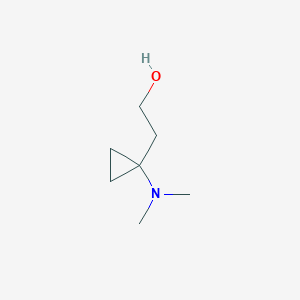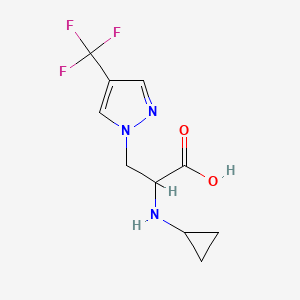
2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is a compound that features a cyclopropylamino group, a trifluoromethyl-substituted pyrazole ring, and a propanoic acid moiety
准备方法
合成路线和反应条件
2-(环丙基氨基)-3-(4-(三氟甲基)-1H-吡唑-1-基)丙酸的合成通常涉及以下步骤:
吡唑环的形成:
环丙基氨基的引入: 该步骤涉及环丙基胺与适当的中间体反应。
丙酸部分的形成: 可以通过多种方法实现,包括使用丙二酸酯合成或其他羧化反应。
工业生产方法
该化合物的工业生产方法可能会涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用催化剂、控制反应条件以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
2-(环丙基氨基)-3-(4-(三氟甲基)-1H-吡唑-1-基)丙酸可以进行多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物或其他氧化衍生物。
还原: 还原反应可以导致形成还原衍生物。
取代: 在适当条件下,三氟甲基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 可以使用锂铝氢化物 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 可以使用亲核试剂(例如,胺、硫醇)进行取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生氧化物,而取代反应可能会产生具有不同官能团的衍生物。
科学研究应用
2-(环丙基氨基)-3-(4-(三氟甲基)-1H-吡唑-1-基)丙酸在科学研究中有多种应用:
化学: 它可以用作合成更复杂分子的构建块。
生物学: 该化合物可能作为生物化学探针或研究生物过程的工具具有潜力。
医学: 可以研究其潜在的治疗特性,例如抗炎或抗癌活性。
工业: 该化合物可能在开发新材料或农用化学品方面找到应用。
作用机制
2-(环丙基氨基)-3-(4-(三氟甲基)-1H-吡唑-1-基)丙酸的作用机制涉及它与特定分子靶标和途径的相互作用。三氟甲基可以增强化合物的亲脂性和代谢稳定性,而环丙基氨基可能通过氢键或疏水相互作用与生物靶标相互作用。确切的分子靶标和途径将取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- 2-(环丙基氨基)-4-(三氟甲基)苯甲酸
- 4-氨基-2-(三氟甲基)苯腈
独特性
2-(环丙基氨基)-3-(4-(三氟甲基)-1H-吡唑-1-基)丙酸的独特性在于它结合了环丙基氨基、三氟甲基取代的吡唑环和丙酸部分。这种结构特征的组合可以赋予其独特的化学和生物学特性,使其成为各种应用中有价值的化合物。
属性
分子式 |
C10H12F3N3O2 |
|---|---|
分子量 |
263.22 g/mol |
IUPAC 名称 |
2-(cyclopropylamino)-3-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C10H12F3N3O2/c11-10(12,13)6-3-14-16(4-6)5-8(9(17)18)15-7-1-2-7/h3-4,7-8,15H,1-2,5H2,(H,17,18) |
InChI 键 |
JEWWXDKLZCAUQF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(CN2C=C(C=N2)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


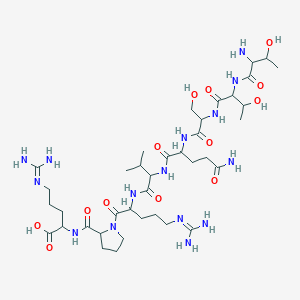
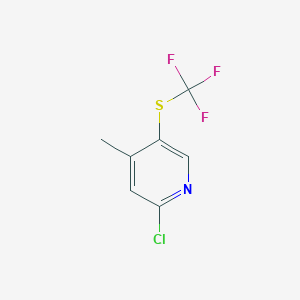

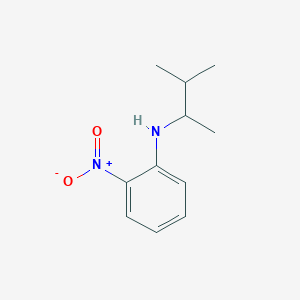
![2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12108695.png)
![1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12108712.png)

![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12108727.png)
![5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12108733.png)

![N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12108735.png)
![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)
